N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-9,14,19H,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZQQLXHYZBXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with the indole derivative.
Attachment of the Pivalamide Group: The final step involves the acylation of the hydroxyethyl-indole intermediate with pivaloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), acidic or basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other functionalized indole derivatives.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The hydroxyethyl and pivalamide groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Carboxamides
Compounds such as N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 4753-09-7) and N-(2-indol-3-ylethyl)(4-methylphenyl)formamide (CAS 881597-49-5) share the indole-ethyl-amide backbone but differ in substituents and functional groups . Key distinctions include:
- Aromatic substitution : The target compound’s indole is substituted at the 5-position, whereas analogs often feature 3-position indole substitution, altering electronic distribution and steric interactions.
- Amide type : The pivalamide group in the target compound provides greater steric hindrance and lipophilicity compared to benzamide or formamide groups.
- Hydroxyl group: The hydroxyethyl chain in the target compound enhances hydrophilicity, unlike non-hydroxylated analogs.
| Property | Target Compound | N-[2-(1H-indol-3-yl)ethyl]benzamide |
|---|---|---|
| Molecular Weight* | ~318–350 g/mol (estimated) | 278.33 g/mol |
| Key Functional Groups | 1-Methylindole-5-yl, hydroxyethyl, pivalamide | Indol-3-yl, ethyl, benzamide |
| Solubility | Moderate (hydroxyl enhances polarity) | Likely lower (non-polar benzamide) |
| Metabolic Stability | High (tert-butyl resists hydrolysis) | Moderate (benzamide prone to hydrolysis) |
*Molecular weight estimated based on structural analogs .
Pyridine-Based Pivalamides
Pyridine derivatives like N-(5-fluoropyridin-2-yl)pivalamide (CAS 784155-54-0) and N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180 series) share the pivalamide group but replace the indole with a pyridine ring . Key differences include:
- Aromatic system : Pyridine’s electron-deficient nature contrasts with indole’s electron-rich aromaticity, affecting reactivity and binding interactions.
- Substituents : Halogens (Cl, I) and formyl groups in pyridine analogs introduce distinct electronic and steric effects.
- Biological activity : Pyridine pivalamides are often used as intermediates in agrochemicals, whereas indole derivatives may target neurological or antimicrobial pathways.
| Property | Target Compound | N-(5-fluoropyridin-2-yl)pivalamide |
|---|---|---|
| Molecular Weight | ~318–350 g/mol (estimated) | 225.26 g/mol |
| Aromatic Core | 1-Methylindole-5-yl | 5-Fluoropyridin-2-yl |
| Key Functional Groups | Hydroxyethyl, pivalamide | Pivalamide, fluorine |
| Applications | Potential CNS or antimicrobial* | Agrochemical intermediates |
*Inferred from indole’s biological roles .
Sulfonamide Derivatives
Compounds such as N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5) feature sulfonamide groups and substituted aromatic systems . Comparisons include:
- Pharmacophore : Sulfonamides rely on –SO₂–NH– for activity, whereas pivalamides use –CONH–.
- Bioactivity : Sulfonamide IV-5 exhibits fungicidal activity (EC₅₀ < 1 ppm against Botrytis cinerea), suggesting the target compound’s hydroxyl and indole groups may similarly enhance antifungal properties if tested .
| Property | Target Compound | Sulfonamide IV-5 |
|---|---|---|
| Functional Groups | Hydroxyethyl, pivalamide, indole | Hydroxyethyl, sulfonamide, difluorophenyl |
| Molecular Weight | ~318–350 g/mol | 462.82 g/mol |
| Biological Activity | Undocumented | Antifungal (EC₅₀ < 1 ppm) |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide, a synthetic compound classified as an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a pivalamide group linked to an indole structure, which contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molecular Weight : 274.36 g/mol
- CAS Number : 2034526-22-0
The indole moiety is known for its role in various biological processes, while the hydroxyethyl and pivalamide groups enhance its binding affinity to biological targets.
This compound interacts with specific molecular targets, including enzymes and receptors. The indole structure allows for:
- π-π stacking interactions
- Hydrogen bonding
- Hydrophobic interactions
These interactions modulate the activity of target proteins, resulting in various biological effects such as enzyme inhibition or receptor activation, which can be critical in therapeutic contexts .
Therapeutic Applications
The compound has been explored for several potential therapeutic applications:
- Medicinal Chemistry : It serves as a scaffold for developing novel therapeutic agents due to its promising biological activities.
- Cancer Research : Preliminary studies suggest that it may have anti-cancer properties by affecting cellular signaling pathways involved in tumor growth.
- Neuropharmacology : The compound's structural similarity to neurotransmitters suggests potential applications in treating neuropsychiatric disorders .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, with IC50 values suggesting potent activity at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways.
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases. The compound exhibited significant antioxidant activity, which may contribute to its therapeutic potential in neurodegenerative conditions .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
